2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide
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Description
2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide is a useful research compound. Its molecular formula is C22H19N5O3 and its molecular weight is 401.426. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry and Drug Development
Antiviral Agents: The compound’s structure suggests potential antiviral activity. Researchers could explore its efficacy against specific viruses, such as influenza, herpes simplex, or HIV. Mechanistic studies would help elucidate its mode of action.
Antibacterial Properties: Investigating the compound’s antibacterial effects could lead to novel antibiotics. Researchers might assess its activity against both Gram-positive and Gram-negative bacteria. In vitro and in vivo studies would be essential.
Antitumor Potential: Given the compound’s heterocyclic structure, it could inhibit tumor growth. Researchers could evaluate its cytotoxicity against cancer cell lines and explore its potential as an anticancer drug.
Antihypertensive Agents: The compound’s phenylacetamide moiety suggests possible antihypertensive effects. In vitro assays on vascular smooth muscle cells and animal models could provide insights into its blood pressure-lowering properties.
Organic Synthesis and Catalysis:Biginelli-Type Reactions: The compound’s pyrimidine ring system resembles the Biginelli reaction components (aldehyde, β-ketoester, and urea). Researchers could investigate its catalytic activity in this three-component condensation process. Ionic liquids or heteropoly acids might enhance its efficiency .
Material Science:Polymer Synthesis: The compound could serve as a monomer for polymerization reactions. Researchers might explore its use in creating functional polymers with specific properties, such as biodegradability or conductivity.
Biochemical Studies:PARP-1 Inhibition: Considering its structure, the compound might inhibit poly(ADP-ribose) polymerase 1 (PARP-1). Researchers could assess its inhibitory activity and explore its potential as a PARP-1 inhibitor .
Other Applications:Thiazinone Derivatives: Oxidation of the compound could yield thiazinone derivatives. These compounds have diverse applications, including antimicrobial and anti-inflammatory properties .
properties
IUPAC Name |
2-[2,4-dioxo-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3/c1-25(17-9-3-2-4-10-17)19(28)15-26-18-11-7-13-24-20(18)21(29)27(22(26)30)14-16-8-5-6-12-23-16/h2-13H,14-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNVNLHTAZJDBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=N4)N=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide |
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